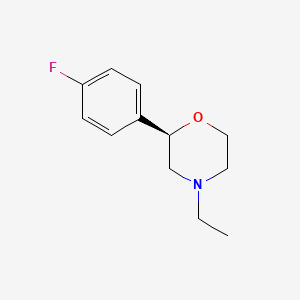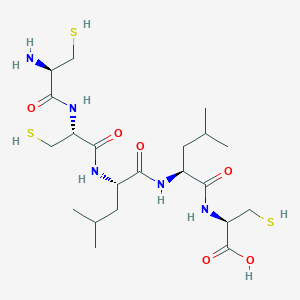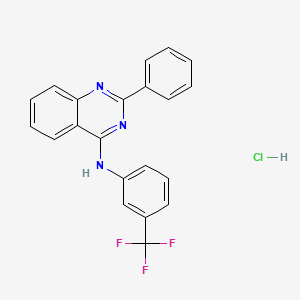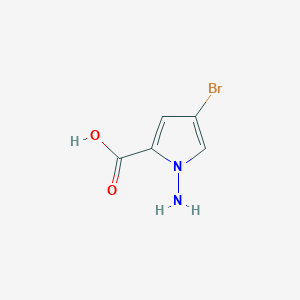![molecular formula C30H30BrNO5 B12631496 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol CAS No. 946534-31-2](/img/structure/B12631496.png)
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a piperidine ring, and a benzopyrano-benzoxepine core, making it an interesting subject for chemical research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol typically involves multi-step organic reactions. The process begins with the bromination of a phenyl precursor, followed by the introduction of the piperidine ring through nucleophilic substitution. The benzopyrano-benzoxepine core is then constructed via cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be utilized to scale up the production process efficiently.
化学反应分析
Types of Reactions
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the double bonds in the core structure can be hydrogenated.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide or thiourea. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-d
Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.
Biology: As a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent, given its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism by which 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 8-{3-Bromo-4-[2-(morpholin-4-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol : Similar structure but with a morpholine ring instead of a piperidine ring.
- 8-{3-Bromo-4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol : Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
属性
CAS 编号 |
946534-31-2 |
|---|---|
分子式 |
C30H30BrNO5 |
分子量 |
564.5 g/mol |
IUPAC 名称 |
19-[3-bromo-4-(2-piperidin-1-ylethoxy)phenyl]-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaene-5,15-diol |
InChI |
InChI=1S/C30H30BrNO5/c31-25-16-19(4-9-26(25)36-15-13-32-11-2-1-3-12-32)30-29-23(22-7-5-21(34)18-28(22)37-30)10-14-35-27-17-20(33)6-8-24(27)29/h4-9,16-18,30,33-34H,1-3,10-15H2 |
InChI 键 |
JFYXRAVZLXWQMY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C3C4=C(CCOC5=C4C=CC(=C5)O)C6=C(O3)C=C(C=C6)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)
![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)


![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide](/img/structure/B12631453.png)





![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)

